molecular formula C14H14ClN B3178449 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine CAS No. 5778-62-1

9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine

Cat. No.: B3178449
CAS No.: 5778-62-1
M. Wt: 231.72 g/mol
InChI Key: WTHWSNJNZUUKBX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

This compound acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The compound affects the cholinergic pathway in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This enhances the transmission of signals in the cholinergic neurons, which play a crucial role in memory and learning .

Pharmacokinetics

Like other acridine derivatives, it is expected to have good absorption and distribution profiles due to its planar structure

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in patients with Alzheimer’s disease, where a deficiency of acetylcholine is often observed . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as the patient’s age, health status, and concomitant medications can affect the compound’s efficacy and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with acetone in the presence of a Lewis acid catalyst, followed by cyclization to form the acridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include acridone derivatives, reduced tetrahydroacridine forms, and various substituted acridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl substituents influence its reactivity and potential therapeutic applications, distinguishing it from other acridine derivatives .

Properties

IUPAC Name

9-chloro-7-methyl-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHWSNJNZUUKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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